Ethyl 5-bromovalerate

Aquatic Toxicology Environmental Safety Assessment Structure-Activity Relationship

Ethyl 5-bromovalerate (ethyl 5-bromopentanoate, CAS 14660-52-7) is a C7 alkyl bromoester with molecular formula C₇H₁₃BrO₂ and molecular weight 209.08 g/mol. The compound features a terminal primary bromide separated from an ethyl ester moiety by a C4 alkyl chain, positioning it as a versatile C5 building block for nucleophilic substitution reactions and alkylation applications.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 14660-52-7
Cat. No. B130320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromovalerate
CAS14660-52-7
Synonyms5-Bromo-valeric Acid Ethyl Ester;  5-Bromopentanoate Ethyl Ester;  5-Bromopentanoic Acid Ethyl Ester;  Ethyl 5-bromopentanoate;  Ethyl 5-bromovalerate;  Ethyl δ-bromovalerate;  NSC 310169
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCBr
InChIInChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3
InChIKeyAFRWBGJRWRHQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Bromovalerate (CAS 14660-52-7): Baseline Characterization for Procurement Evaluation


Ethyl 5-bromovalerate (ethyl 5-bromopentanoate, CAS 14660-52-7) is a C7 alkyl bromoester with molecular formula C₇H₁₃BrO₂ and molecular weight 209.08 g/mol [1]. The compound features a terminal primary bromide separated from an ethyl ester moiety by a C4 alkyl chain, positioning it as a versatile C5 building block for nucleophilic substitution reactions and alkylation applications [2]. Under standard laboratory conditions (room temperature, inert atmosphere, protected from light), the compound demonstrates acceptable stability for routine synthetic workflows [1].

Why Ethyl 5-Bromovalerate (CAS 14660-52-7) Cannot Be Assumed Interchangeable with Other ω-Bromoesters


While ethyl 5-bromovalerate shares a common ω-bromoester structural motif with analogs such as ethyl 4-bromobutyrate and ethyl 6-bromohexanoate, substitution across this homologous series introduces material differences in both toxicological profile and synthetic behavior [1]. The five-carbon backbone of ethyl 5-bromovalerate confers a specific LogP value (XLogP3-AA = 1.9) and chain length that critically influences reaction outcomes—particularly in applications where avoiding undesired intramolecular cyclization (e.g., lactonization) is essential [2][3]. Generic substitution without considering these differences may lead to compromised yields, unexpected side reactions, or altered safety profiles.

Ethyl 5-Bromovalerate (CAS 14660-52-7): Quantitative Differentiation Evidence Against Comparator Compounds


Acute Aquatic Toxicity (pIGC₅₀): Ethyl 5-Bromovalerate vs. C4 and C6 ω-Bromoester Homologs

In a standardized 40-hour Tetrahymena pyriformis population growth impairment assay, ethyl 5-bromovalerate exhibits a pIGC₅₀ value of 0.22 log(L/mmol), which is intermediate between ethyl 4-bromobutyrate (pIGC₅₀ = -0.03) and ethyl 6-bromohexanoate (pIGC₅₀ = 0.59) [1]. This represents an approximately 1.8-fold increase in toxicity relative to the C4 analog and a 2.3-fold decrease relative to the C6 analog, demonstrating a chain-length-dependent toxicity trend.

Aquatic Toxicology Environmental Safety Assessment Structure-Activity Relationship

Toxicity Differential: Ethyl 5-Bromovalerate vs. 2-Bromo Positional Isomer (Ethyl 2-Bromovalerate)

Within the same Tetrahymena pyriformis assay system, the position of bromine substitution materially alters toxicity: ethyl 5-bromovalerate (ω-bromo) displays a pIGC₅₀ of 0.22, whereas ethyl 2-bromovalerate (α-bromo) exhibits a pIGC₅₀ of 0.70 [1]. The α-bromo isomer is approximately 3-fold more toxic than the ω-bromo isomer in this assay.

Positional Isomer Toxicity SAR Hazard Assessment

Synthetic Route Feasibility: Avoidance of Lactonization with Ethyl 5-Bromovalerate vs. Free 5-Bromovaleric Acid

In N-alkylation reactions for bone-targeted near-infrared conjugate synthesis, attempts using unprotected 5-bromovaleric acid resulted in undesired lactonization side reactions. Substitution with the ethyl ester-protected form (ethyl 5-bromovalerate) circumvented this setback, enabling successful alkylation [1]. This demonstrates a binary outcome difference: free acid = reaction failure due to intramolecular cyclization; ethyl ester = viable alkylation pathway.

Alkylation Chemistry Protecting Group Strategy Synthetic Methodology

Commercial Availability at Defined High Purity: ≥97.5% (GC) from Major Suppliers

Ethyl 5-bromovalerate is commercially available from established suppliers with documented purity specifications: Thermo Scientific Chemicals offers ≥97.5% (GC assay) , while multiple vendors (including Capot Chem and Bidepharm) supply material at ≥98% (GC) [1]. This contrasts with certain niche or less common ω-bromoesters that may only be accessible at lower purity grades or require custom synthesis.

Quality Specification Procurement Reproducibility

Physicochemical Property Differentiation: LogP, Rotatable Bonds, and Boiling Point

Ethyl 5-bromovalerate exhibits XLogP3-AA = 1.9, rotatable bond count = 6, and boiling point = 104-109°C (12 mmHg) [1][2]. By comparison, ethyl 4-bromobutyrate has a shorter chain (4 rotatable bonds) and lower boiling point (80-82°C at 11 mmHg), while ethyl 6-bromohexanoate has a longer chain (7 rotatable bonds) and higher boiling point (128-132°C at 12 mmHg) [3]. These differences affect both chromatographic behavior and predicted membrane permeability.

Physicochemical Properties ADMET Prediction Chromatography

Ethyl 5-Bromovalerate (CAS 14660-52-7): Evidence-Supported Research and Industrial Application Scenarios


Synthesis of C5-Extended Bioactive Molecules (e.g., Bis-Homosarkomycin Derivatives)

Ethyl 5-bromovalerate serves as a commercially available C5 building block for constructing α-methylene pimelate intermediates, as demonstrated in the five-step total synthesis of (±)-bis-homosarkomycin ethyl ester starting from ethyl phosphonoacetate [1]. The five-carbon chain length provided by this compound is integral to the target molecule's structure, distinguishing it from shorter-chain alternatives that would yield different homologs.

Preparation of S-(Carboxyalkyl)-Homocysteine Derivatives

This compound is specifically employed in the preparation of S(γ-carboxypropyl)-DL-homocysteine and S(δ-carboxybutyl)-DL-homocysteine, as well as ethyl 5-azidovalerate via nucleophilic substitution at the terminal bromide [1]. These transformations exploit the reactivity of the primary bromide while preserving the ethyl ester for subsequent manipulations, a functional group combination that enables stepwise synthesis of complex thioether and azide intermediates.

Alkylation Reactions Requiring Protected ω-Bromoalkyl Esters to Avoid Lactonization

In synthetic routes where the free carboxylic acid of 5-bromovaleric acid would undergo undesired intramolecular lactonization, the ethyl ester-protected form (ethyl 5-bromovalerate) provides a viable alternative that enables successful N-alkylation [1]. This application is particularly relevant for preparing N-alkylated heterocycles and conjugates where the carboxyl moiety must remain masked during alkylation steps.

Finkelstein Reaction for Halogen Exchange (Br → I)

Ethyl 5-bromovalerate undergoes quantitative conversion to the corresponding iodide, ethyl 5-iodovalerate, via the Finkelstein reaction using sodium iodide [1]. This transformation provides access to a more reactive alkylating agent while maintaining the identical carbon skeleton, expanding the synthetic utility of the C5 bromoester scaffold for SN2 reactions requiring enhanced leaving-group capability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromovalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.